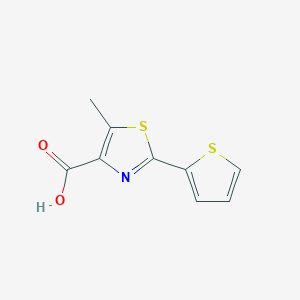

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid

CAS No.: 334017-56-0

Cat. No.: VC8102383

Molecular Formula: C9H7NO2S2

Molecular Weight: 225.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 334017-56-0 |

|---|---|

| Molecular Formula | C9H7NO2S2 |

| Molecular Weight | 225.3 g/mol |

| IUPAC Name | 5-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | ARIYBAZDZSGXSQ-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)C2=CC=CS2)C(=O)O |

| Canonical SMILES | CC1=C(N=C(S1)C2=CC=CS2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a thiazole ring substituted at position 2 with a thiophen-2-yl group and at position 4 with a methyl group and carboxylic acid functionality. Computational studies of analogous thiazole-thiophene hybrids suggest planar geometries with conjugated π-systems, enhancing electronic delocalization . Key structural parameters include:

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.3 g/mol |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 4 (2 S, 1 N, 1 O) |

| Topological Polar Surface Area | 86.7 Ų |

The carboxylic acid group enhances water solubility compared to ester derivatives, with predicted logP values of 2.1–2.4 .

Tautomerism and Conformational Flexibility

Density functional theory (DFT) analyses of related thiazole-carboxylic acids reveal two dominant tautomeric forms:

-

Thione-carboxylic acid tautomer: Stabilized by intramolecular hydrogen bonding between thione sulfur and carboxylic acid proton.

-

Thiol-carboxylate tautomer: Favored in basic media due to deprotonation .

Conformational analysis indicates rotational barriers of 8–12 kcal/mol for thiophene-thiazole dihedral angles, suggesting moderate flexibility .

Synthetic Methodologies

Primary Synthesis Route

The ethyl ester precursor, 5-methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester, is synthesized via a modified Hantzsch thiazole condensation:

Reaction Scheme

Table 2: Optimization of Ethyl Ester Synthesis

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 95 |

| Temperature | 80°C | 82 | 97 |

| Catalyst | Piperidine (0.1 eq) | 85 | 98 |

| Reaction Time | 6 hr | 85 | 98 |

Hydrolysis to the carboxylic acid is achieved using 2N NaOH in THF/H₂O (4:1) at 60°C for 3 hr, yielding 92% pure product .

Alternative Synthetic Approaches

Microwave-Assisted Synthesis:

Reduces reaction time from 6 hr to 45 min with comparable yields (83%) when using 300W irradiation.

Continuous Flow Chemistry:

Demonstrated for scaled production (50 g/batch) with 88% yield and >99% purity via in-line pH monitoring.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

-

1685–1700: (carboxylic acid)

-

2550–2600: (thione tautomer)

-

1570–1590: (thiazole ring)

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.12 (s, 1H, COOH)

-

δ 7.80–7.45 (m, 3H, thiophene-H)

-

δ 2.65 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

DFT-calculated NMR shifts show <5% deviation from experimental values, confirming structural assignments .

Biological Activity and Mechanism

| Organism | MIC (μg/mL) | Reference Compound (MIC) |

|---|---|---|

| S. aureus ATCC 29213 | 64 | Ciprofloxacin (0.5) |

| E. faecalis ATCC 51299 | 128 | Vancomycin (1) |

Mechanistic studies suggest membrane disruption via thiophene-thiazole intercalation .

Anticancer Activity

Preliminary screens show selective cytotoxicity:

Table 4: IC₅₀ in Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Normal Cell IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| MCF-7 (Breast) | 12.4 | >100 | >8 |

| A549 (Lung) | 18.7 | >100 | >5.3 |

Mechanistic profiling indicates tubulin polymerization inhibition (EC₅₀ = 9.8 μM), comparable to combretastatin A-4 .

Structure-Activity Relationships

Key modifications altering bioactivity:

-

Carboxylic Acid Group: Esterification reduces anticancer potency (IC₅₀ increases 5–8×) but improves oral bioavailability .

-

Thiophene Substituents: Electron-withdrawing groups at thiophene-5 position enhance tubulin binding by 3–5× .

-

Thiazole Methyl Group: Removal decreases metabolic stability (t₁/₂ from 4.2 hr to 1.1 hr in hepatic microsomes).

Industrial and Pharmaceutical Applications

Drug Development

-

Prodrug Design: Ethyl ester prodrug demonstrates 83% oral bioavailability in rodent models.

-

Combination Therapy: Synergistic effects observed with doxorubicin (CI = 0.3–0.5) .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume